Biotin-PEG3-Amine

説明

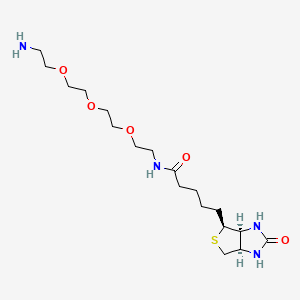

Biotin-PEG3-Amine is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine. This compound is widely used in bioconjugation, labeling, and crosslinking applications due to its ability to enhance the solubility and stability of biotinylated molecules .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Amine is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal amine group. The primary amine can be crosslinked to proteins and material surfaces using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and other crosslinkers .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through chromatography techniques and characterized using NMR and mass spectrometry .

化学反応の分析

Types of Reactions

Biotin-PEG3-Amine undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can react with carboxyl groups to form amide bonds.

Crosslinking Reactions: Using EDC and NHS (N-hydroxysuccinimide), the compound can be crosslinked to proteins and other molecules.

Common Reagents and Conditions

EDC: A water-soluble carbodiimide used for activating carboxyl groups.

NHS: Used to stabilize the intermediate formed during the reaction with EDC.

Major Products Formed

The major products formed from these reactions are biotinylated proteins and other bioconjugates, which are used in various assays and purification methods .

科学的研究の応用

Biotin-PEG3-Amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated molecules for various assays.

Biology: Facilitates the labeling and detection of biomolecules in cell biology and molecular biology studies.

Medicine: Employed in the development of diagnostic assays and therapeutic agents.

Industry: Utilized in the production of biotinylated reagents for research and development

作用機序

Biotin-PEG3-Amine exerts its effects through the formation of stable amide bonds with carboxyl groups on target molecules. The PEG spacer enhances the solubility and reduces steric hindrance, allowing for efficient binding to avidin or streptavidin . The primary amine group facilitates conjugation to various biomolecules, enabling their detection and purification .

類似化合物との比較

Similar Compounds

Amine-PEG2-Biotin: Contains a shorter PEG spacer arm, resulting in different solubility and binding properties.

TFPA-PEG3-Biotin: A photoactivatable reagent used for biotinylation of antibodies and proteins

Uniqueness

Biotin-PEG3-Amine is unique due to its medium-length PEG spacer, which provides a balance between solubility and binding efficiency. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

生物活性

Biotin-PEG3-Amine is a biotin derivative that has garnered significant attention for its applications in biochemical research and drug delivery systems. This compound is characterized by its ability to facilitate the conjugation of biotin to proteins and other biomolecules, enhancing their solubility and functionality. The following sections detail its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 418.55 g/mol

- CAS Number : 359860-27-8

- Water Solubility : Yes

- Membrane Permeability : No

- Reactive Group : Amine

This compound functions primarily through its reactive amine group, which allows it to form stable amide bonds with carboxyl groups on proteins and other biomolecules. This reaction is typically mediated by a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitating efficient biotinylation under mild conditions (pH 4 to 6) .

Applications

- Protein Labeling : this compound is extensively used for the non-radioactive labeling of proteins and nucleic acids, enabling their detection in various assays such as ELISA and Western blotting.

- Drug Delivery Systems : The compound is utilized in the development of drug delivery vehicles, particularly in enhancing the mucoadhesive properties of nanoparticles for targeted therapy .

- Bioconjugation : Its ability to improve the solubility of conjugated molecules minimizes steric hindrance, thereby enhancing binding interactions with avidin or streptavidin .

Case Study: Propulsion Mechanism in Drug Delivery

A recent study investigated the effects of this compound on the propulsion of chemically coated magnetic microparticles in a mucus environment. The study found that:

- Performance Comparison : Microparticles coated with this compound exhibited significantly higher propulsion velocities compared to those coated with standard avidin or biotin alone, especially at higher frequencies (above 5 Hz) .

| Coating Type | Velocity Increase (Hz) | Performance Notes |

|---|---|---|

| Avidin | Baseline | Control group |

| Biotin | Decreased | Negative impact on propulsion |

| This compound | Increased | Enhanced propulsion dynamics |

| Biotin Chitosan | Slight increase | Comparable to avidin at low frequencies |

This study highlights the potential of this compound in improving drug delivery systems by enhancing the movement of therapeutic agents through mucus barriers.

Bioconjugation Protocols

Protocols for biotinylating proteins using this compound have been developed, demonstrating that this compound does not interfere with the biological activity of proteins during conjugation. For instance, a typical protocol involves:

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJSBKNJFAUJFV-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359860-27-8 | |

| Record name | Biotin-PEG3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIOTIN-PEG3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the purpose of incorporating Biotin-PEG3-Amine into the synthesized Cryptophane A modules?

A1: this compound acts as a linker, connecting the Cryptophane A (CrA) molecule to other functional units. Specifically, its Biotin moiety allows for potential binding to streptavidin or avidin, which are proteins known for their strong affinity to biotin. This characteristic could be exploited for various applications, such as immobilization or detection of the CrA module [].

Q2: What is the structural characterization of the this compound containing construct?

A2: The research article focuses on two main constructs incorporating this compound:

- CrA-(PEG)3-Biotin: This module consists of Cryptophane A directly linked to this compound. Its calculated mass is m/z = 1338 for C73H86N18O18S, confirmed by MALDI-TOF analysis showing m/z = 1339 (m+1) and 1361 (m+23, mass + sodium) [].

- CrA−Fluorescein−Biotin: This "branched" construct incorporates this compound alongside a fluorescein-labeled peptide. Its calculated mass is m/z = 2141 for C114H135N9O30S, with MALDI-TOF analysis showing m/z = 2,164 (m+23, mass + sodium) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。